molecular formula C12H23NO4 B558269 Boc-N-Me-Nle-OH CAS No. 117903-25-0

Boc-N-Me-Nle-OH

Cat. No.: B558269
CAS No.: 117903-25-0
M. Wt: 245,32 g/mole
InChI Key: HYGQYTQHPSQSFF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butoxycarbonyl-N-methyl-L-norleucine, commonly referred to as Boc-N-Me-Nle-OH, is a synthetic derivative of the naturally occurring amino acid, norleucine. This compound is widely used in organic synthesis, particularly in peptide synthesis, where it serves as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butoxycarbonyl-N-methyl-L-norleucine is typically synthesized by reacting tert-butoxycarbonyl chloride with L-norleucine methyl ester. This reaction is usually carried out at low temperatures using an anhydrous solvent or organic solvents such as dichloromethane or dimethylformamide . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-tert-butoxycarbonyl-N-methyl-L-norleucine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-tert-butoxycarbonyl-N-methyl-L-norleucine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.

    Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid is often used to remove the Boc protecting group.

    Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are commonly used in peptide coupling reactions.

    Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used in these reactions.

Major Products Formed

The primary products formed from these reactions are peptides and peptide derivatives, which are essential in various fields of research and drug development.

Scientific Research Applications

N-tert-butoxycarbonyl-N-methyl-L-norleucine has numerous applications in scientific research:

Comparison with Similar Compounds

N-tert-butoxycarbonyl-N-methyl-L-norleucine is similar to other Boc-protected amino acids, such as:

    N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH): Both compounds serve as protecting groups in peptide synthesis, but they differ in their side chains.

    N-tert-butoxycarbonyl-N-methyl-L-alanine (Boc-N-Me-Ala-OH): This compound also serves a similar purpose but has a different side chain structure.

    N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH): Similar in function, but with an aromatic side chain

The uniqueness of N-tert-butoxycarbonyl-N-methyl-L-norleucine lies in its specific side chain structure, which can influence the properties and reactivity of the resulting peptides.

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGQYTQHPSQSFF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426826
Record name Boc-Menle-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117903-25-0
Record name Boc-Menle-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-N-Me-Nle-OH
Reactant of Route 2
Reactant of Route 2
Boc-N-Me-Nle-OH
Reactant of Route 3
Boc-N-Me-Nle-OH
Reactant of Route 4
Boc-N-Me-Nle-OH
Reactant of Route 5
Boc-N-Me-Nle-OH
Reactant of Route 6
Boc-N-Me-Nle-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.